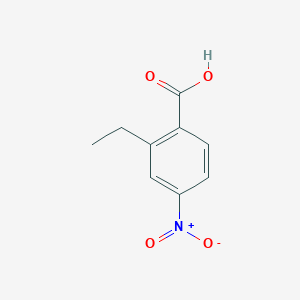

2-Ethyl-4-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO4 |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

2-ethyl-4-nitrobenzoic acid |

InChI |

InChI=1S/C9H9NO4/c1-2-6-5-7(10(13)14)3-4-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

InChI Key |

SNADQOSPCWXDST-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 4 Nitrobenzoic Acid

Classical Synthetic Routes and Their Evolution

Classical syntheses have traditionally relied on robust, well-understood reactions, often involving strong oxidizing agents and multi-step procedures to build the desired molecular architecture.

A common and effective strategy for synthesizing aromatic carboxylic acids is the oxidation of a benzylic alkyl group. For 2-ethyl-4-nitrobenzoic acid, the most logical precursor would be 1-ethyl-2-methyl-4-nitrobenzene . In this scenario, the methyl group, being more susceptible to oxidation than the ethyl group under certain conditions, can be selectively converted to a carboxylic acid.

This approach is exemplified in the synthesis of the closely related compound, 2-methyl-4-nitrobenzoic acid, which is prepared by the selective oxidation of one methyl group of 4-nitro-o-xylene. google.com Traditional methods for such oxidations have employed strong, often harsh, oxidizing agents like potassium permanganate (B83412) or sodium dichromate in an acidic medium. quora.comorgsyn.org For instance, p-nitrotoluene can be oxidized to p-nitrobenzoic acid with sodium dichromate and sulfuric acid, achieving yields between 82% and 86%. orgsyn.org Another method involves using 15% nitric acid at elevated temperatures (175 °C), resulting in an 88.5% yield of p-nitrobenzoic acid from p-nitrotoluene. chemicalbook.com

An alternative classical route involves the oxidation of a ketone precursor. Following this logic, 2-ethyl-4-nitroacetophenone could serve as a precursor to this compound. A patented method describes the oxidation of 2- and 4-nitroacetophenone to their corresponding nitrobenzoic acids by refluxing with aqueous nitric acid in the presence of an ammonium (B1175870) metavanadate catalyst, with reported yields as high as 88%. google.com

Given the substitution pattern of this compound, a multi-step synthesis is unavoidable. The sequence of reactions is critical to ensure the correct placement of the functional groups due to their directing effects in electrophilic aromatic substitution.

A plausible pathway, by analogy to the synthesis of 2-methyl-4-nitrobenzoic acid, google.com would be:

Nitration of 1-ethyl-2-methylbenzene (B166441) (o-ethyltoluene): The starting material, o-ethyltoluene, would undergo nitration. The ethyl and methyl groups are both ortho, para-directing. The major product would be determined by a combination of steric and electronic factors, with nitration at position 4 being a likely outcome, yielding the key precursor, 1-ethyl-2-methyl-4-nitrobenzene .

Selective Oxidation: The resulting 1-ethyl-2-methyl-4-nitrobenzene would then undergo selective oxidation of the methyl group to a carboxylic acid, yielding the final product, this compound.

Another potential, though likely less efficient, pathway could start with 2-ethylbenzoic acid . nih.gov The nitration of this substrate would be governed by the competing directing effects of the ethyl group (ortho, para-directing) and the carboxylic acid group (meta-directing). This would lead to a mixture of isomers, including the desired 4-nitro product, which would necessitate a challenging separation process. truman.edu Similarly, multi-step routes starting from benzene (B151609) or toluene (B28343) often involve a sequence of Friedel-Crafts alkylation/acylation, nitration, and oxidation, where the order of steps is paramount to control regioselectivity. quora.comlibretexts.org

The efficiency of these classical routes is highly dependent on the optimization of reaction parameters. For the oxidation of substituted nitrotoluenes, factors such as the choice of oxidant, reaction temperature, and catalyst are crucial for maximizing yield and minimizing side products.

Research on the synthesis of the analogous 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene using dilute nitric acid demonstrates the importance of optimization. google.com By varying the radical initiator, phase transfer catalyst, and temperature, the yield can be significantly improved. For example, using benzoyl peroxide as the initiator and benzyltriethylammonium chloride as the phase transfer catalyst at 100°C resulted in a yield of 83.5%. google.com In contrast, using other initiators like azobisisoheptanonitrile or cyclohexanone (B45756) peroxide under different conditions led to lower yields. google.com

The table below, based on data from the synthesis of 2-methyl-4-nitrobenzoic acid, illustrates how reaction conditions affect yield. google.com

| Initiator | Phase Transfer Catalyst | Temperature (°C) | Yield (%) |

| Benzoyl Peroxide | Benzyltriethylammonium Chloride | 100 | 83.5 |

| Azobisisoheptanonitrile | Tetrabutylammonium Chloride | 100 | 71.2 |

| Cyclohexanone Peroxide | Cetyltrimethylammonium Chloride | 50 | 67.9 |

| N-Hydroxyphthalimide | Benzyltriethylammonium Chloride | 150 | 53.4 |

Modern and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. This includes the use of advanced catalytic systems and environmentally benign reaction conditions to reduce waste and energy consumption.

Catalysis is at the forefront of modern synthetic methods for producing compounds like this compound. These approaches offer higher selectivity and efficiency under milder conditions compared to classical stoichiometric reactions.

Phase Transfer and Radical Catalysis: A patented method for producing 2-methyl-4-nitrobenzoic acid employs a dual catalytic system. A phase transfer catalyst (e.g., benzyltriethylammonium chloride) is used to facilitate the reaction between the aqueous nitric acid oxidant and the organic substrate, while a radical initiator (e.g., benzoyl peroxide) catalyzes the oxidation of the methyl group. This method avoids harsh, polluting oxidants like potassium dichromate. google.com

Transition Metal Catalysis: The aerobic oxidation of alkylaromatics is a key green technology. For the oxidation of p-nitrotoluene, a mixed catalyst system of cobalt acetate, manganese acetate, and sodium bromide has been shown to be effective. researchgate.net For the oxidation of 4-nitroethylbenzene to 4-nitroacetophenone (a potential precursor), catalytic systems based on metalloporphyrins have been investigated in solvent-free, aerobic conditions. bjut.edu.cn

Vanadium Catalysis: As mentioned previously, the oxidation of nitroacetophenones to nitrobenzoic acids can be effectively catalyzed by ammonium metavanadate with nitric acid as the oxidant. google.com

Green chemistry principles aim to reduce or eliminate the use of hazardous substances. For the synthesis of this compound and its precursors, several greener strategies have been explored.

Aerobic Oxidation: The use of molecular oxygen from the air as the ultimate oxidant is a cornerstone of green oxidation chemistry as the only byproduct is water. The catalytic oxidation of p-nitrotoluene using a manganese dioxide and N-hydroxyphthalimide (NHPI) system proceeds efficiently with air, achieving a 97% conversion and an 89% isolated yield under optimized conditions (110°C, 0.4 MPa air). researchgate.net Similarly, the oxidation of 4-nitroethylbenzene can be performed using air in a solvent-free system. bjut.edu.cn

Greener Oxidants: The use of dilute nitric acid, as seen in the synthesis of the methyl analogue, is presented as a more environmentally friendly alternative to heavy-metal oxidants which generate significant inorganic waste. google.com

Microwave and Ultrasound Assistance: While not directly documented for the synthesis of the acid itself, related reactions like the esterification of 4-nitrobenzoic acid have been shown to be significantly accelerated by microwave irradiation or ultrasound. scirp.orgresearchgate.netscirp.org These techniques can reduce reaction times and energy input, representing a greener processing alternative. For example, the esterification of p-nitrobenzoic acid can be achieved in just 15 minutes using microwave assistance. ajrconline.org

Microwave and Sonochemical Assisted Syntheses

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized synthetic organic chemistry, offering significant advantages such as drastically reduced reaction times, increased yields, and often enhanced product purity. While specific literature detailing the microwave or sonochemical synthesis of this compound is not abundant, the principles can be extrapolated from studies on structurally related compounds like 4-nitrobenzoic acid and its esters.

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heat transfer achieved by dielectric heating. researchgate.net This technique can significantly accelerate reactions that are sluggish under conventional heating. For instance, the esterification of p-nitrobenzoic acid with ethanol (B145695), a reaction step often involved in the synthesis of related compounds, has been shown to be greatly enhanced by microwave irradiation. ajrconline.org In a potential synthesis of this compound, microwave assistance could be applied to the oxidation of a precursor like 2-ethyl-4-nitrotoluene, potentially reducing the long reaction times and harsh conditions often associated with such oxidations.

Sonochemistry, the application of ultrasound to chemical reactions, derives its effects primarily from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.netsemanticscholar.org This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to a dramatic increase in reaction rates. Ultrasound has been successfully employed in the esterification of 4-nitrobenzoic acid and in the regioselective nitration of various aromatic compounds. semanticscholar.orgguidechem.comscirp.org The use of ultrasound in the nitration of 2-ethylbenzoic acid could potentially improve the reaction rate and selectivity. Studies on the synthesis of ethyl 4-nitrobenzoate (B1230335) have demonstrated that both microwave and ultrasound irradiation, particularly in synergy with solid acid catalysts like zeolites, can create simple and environmentally friendly synthesis routes. scirp.orgscirp.orgresearchgate.net

The table below summarizes typical conditions used in microwave and ultrasound-assisted synthesis for the related esterification of 4-nitrobenzoic acid, illustrating the potential parameters applicable to the synthesis of its derivatives.

| Parameter | Microwave-Assisted Synthesis | Sonochemical (Ultrasound) Assisted Synthesis |

| Frequency | 2450 MHz | 37 kHz |

| Power | 300 W | 240 - 330 W |

| Catalyst | Zeolites (e.g., H-MOR), H₂SO₄ | p-Toluenesulfonic acid, Zeolites |

| Solvent | Ethanol (often solvent-free) | Anhydrous Ethanol |

| Temperature | 80°C | 80°C |

| Reaction Time | 15 min - 2 hours | 90 min - 2 hours |

| Yield | High (up to 67% for ethyl 4-nitrobenzoate) | High (up to 91.03% for ethyl 4-nitrobenzoate) |

| Data derived from studies on the synthesis of ethyl 4-nitrobenzoate. ajrconline.orgguidechem.comscirp.orgresearchgate.net |

Regioselective Synthesis Strategies and Isomer Control

The synthesis of this compound presents a significant challenge in regioselectivity. The precise placement of the ethyl, nitro, and carboxylic acid groups on the benzene ring is paramount to avoid the formation of undesired isomers. The directing effects of the substituents play a critical role in the synthetic strategy.

Control of Functional Group Introduction

The order in which functional groups are introduced onto the aromatic ring is the most crucial factor in controlling the final isomeric product. The ethyl group is an activating ortho-, para-director, while the nitro and carboxyl groups are deactivating meta-directors.

Several strategic routes can be envisioned to achieve the desired 2,4-substitution pattern:

Nitration of Ethylbenzene (B125841) followed by Oxidation: This is a common industrial strategy for producing isomer-pure nitrobenzoic acids. google.com Ethylbenzene is first nitrated, yielding a mixture of 2-nitroethylbenzene and 4-nitroethylbenzene. These isomers can be separated, for instance by fractional distillation. The isolated 4-nitroethylbenzene is then oxidized to yield 4-nitro-2-ethylbenzoic acid's isomer, this compound is not directly produced this way. A more viable route starts with the oxidation of the separated 2-nitroethylbenzene to 2-nitrobenzoic acid, or 4-nitroethylbenzene to 4-nitrobenzoic acid. To obtain the target molecule, one would need to start with a different precursor. A plausible route involves the nitration of ethylbenzene, separation of the 2-nitroethylbenzene isomer, followed by a second nitration where the ethyl group directs the new nitro group to the para position, and then oxidation. However, controlling this second nitration can be difficult.

Nitration of 2-Ethylbenzoic Acid: If one starts with 2-ethylbenzoic acid, the directing effects of the existing groups must be considered. The ethyl group directs ortho- and para- (to positions 3, 5, and especially 6 due to sterics, and 4), while the meta-directing carboxyl group directs to positions 4 and 6. Both groups, therefore, favor the introduction of the nitro group at the 4- and 6-positions. This would likely result in a mixture of this compound and 2-ethyl-6-nitrobenzoic acid, necessitating a subsequent separation step.

Multi-step Synthesis with Blocking/Directing Groups: A more controlled, albeit longer, route involves building the molecule step-by-step, using functional groups that ensure specific positioning. An example of such control is the synthesis of 2-ethyl-4-fluoro-1-nitrobenzene, which starts with 3-fluoroacetophenone and proceeds through nitration, reduction, iodination, and a final reduction. google.com This highlights how a specific starting material can enforce a desired substitution pattern. For this compound, one could start with a compound like 3-amino-4-ethylbenzoic acid, perform a Sandmeyer reaction to introduce a nitro group, although this is a hypothetical route. The synthesis of 2-acetyl-6-nitrobenzoic acid from 3-nitrophthalic acid demonstrates a highly regioselective condensation, showcasing how specific reactions can yield a single isomer in high yield. google.com

The choice of strategy depends on the availability of starting materials, reaction scalability, and the efficiency of isomer separation.

| Synthetic Strategy | Starting Material | Key Steps | Isomer Control Mechanism | Potential Drawbacks |

| Strategy 1 | Toluene | Friedel-Crafts Alkylation -> Nitration -> Oxidation | Introduction of methyl group (o,p-director) first, then nitration. quora.com | Can produce o- and p-isomers requiring separation. |

| Strategy 2 | 3-Nitrophthalic acid | Condensation -> Hydrolysis -> Decarboxylation | Utilizes the inherent reactivity of the starting material to achieve high regioselectivity for a specific isomer (e.g., 2-acetyl-6-nitrobenzoic acid). google.com | Route is specific to a particular isomer, may not be adaptable for the 2-ethyl-4-nitro isomer. |

| Strategy 3 | 3-Fluoroacetophenone | Nitration -> Reduction -> Iodination -> Reduction | Stepwise introduction and modification of functional groups to build the desired substitution pattern. google.com | Multi-step synthesis can be long and may have lower overall yield. |

Stereochemical Considerations in Syntheses (if applicable)

The molecule this compound is achiral. It does not possess any stereocenters, and its structure does not allow for cis-trans isomerism or other forms of stereoisomerism. Therefore, stereochemical considerations are not applicable to its synthesis. The primary synthetic challenge lies in achieving the correct regiochemistry (the arrangement of substituents on the aromatic ring), not stereochemistry.

Scale-Up Considerations and Process Optimization for the Chemical Compound

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges that prioritize cost, safety, efficiency, and environmental impact. Process optimization is key to developing a commercially viable method.

Key considerations for scale-up include:

Raw Material Cost and Availability: The chosen synthetic route must rely on readily available and inexpensive starting materials. For instance, a route starting from ethylbenzene is often more commercially attractive than one requiring a complex, multi-step precursor. google.com

Reaction Conditions: Optimization of temperature, pressure, and reaction time is crucial. For example, using a cascade reactor instead of a batch reactor has been shown to significantly reduce reaction time and increase throughput for related processes. scirp.org

Catalyst Selection and Recovery: The choice of catalyst is critical. While strong acids like sulfuric acid can be effective, they often lead to corrosive conditions requiring specialized and expensive equipment (e.g., Hastelloy reactors) and can generate significant waste. scirp.orggoogle.com The use of recyclable, solid acid catalysts, such as zeolites, is a greener and often more economical alternative as they are easily separated from the reaction mixture. scirp.org

Solvent Use and Recovery: Large volumes of solvents contribute significantly to cost and environmental impact. Optimizing reactions to use minimal solvent, or employing solvent-free conditions, is highly desirable. scirp.org If solvents are necessary, efficient recovery and recycling systems must be implemented.

Process Safety: The nitration step, in particular, is highly exothermic and requires careful thermal management to prevent runaway reactions. The use of fuming nitric acid presents significant handling hazards. google.com Developing a process with a better safety profile is a key goal for industrial production.

Product Purification: On a large scale, purification methods like column chromatography are often impractical and expensive. The ideal process yields a product that can be purified by simple, scalable techniques such as recrystallization or distillation. google.comcsic.es

Waste Management: Minimizing waste streams and ensuring proper treatment of any byproducts is an essential part of a modern, sustainable chemical process.

Ultimately, the development of a robust, safe, and cost-effective synthesis is paramount for the industrial production of this compound.

Chemical Reactivity and Transformation Mechanisms of 2 Ethyl 4 Nitrobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification, amidation, decarboxylation, and reduction. These transformations are fundamental in synthetic organic chemistry for creating a wide array of derivatives.

Esterification: 2-Ethyl-4-nitrobenzoic acid can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. a2bchem.com This reaction, known as Fischer esterification, is a reversible process. scirp.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, HCl), which activates the carbonyl carbon for nucleophilic attack by the alcohol. ksu.edu.sa A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this species gives the final ester product. ksu.edu.sa Various catalysts can be employed, including mineral acids, silicon tetrachloride, and solid acid catalysts like zeolites. scirp.orggoogle.com The use of microwave irradiation or ultrasound can also promote the reaction. researchgate.net While the general principle applies, the presence of the ethyl group at the ortho position to the carboxylic acid in this compound may introduce steric hindrance, potentially requiring more forcing reaction conditions compared to its unsubstituted counterpart, 4-nitrobenzoic acid.

Amidation: The conversion of this compound to amides is typically achieved by first converting the carboxylic acid into a more reactive derivative, such as an acid chloride, acid anhydride (B1165640), or an active ester. a2bchem.comgoogle.com The acid chloride can be prepared by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). ksu.edu.sagoogle.com This activated intermediate then readily reacts with a primary or secondary amine to form the corresponding N-substituted amide. lookchemmall.com Direct amidation is also possible using coupling agents that activate the carboxylic acid in situ. lookchemmall.com As with esterification, the ortho-ethyl group can influence the reaction rate due to steric effects.

| Reaction Type | Reagent(s) | Product Type | Catalyst/Conditions |

| Esterification | Alcohol (e.g., Ethanol) | Ester (e.g., Ethyl 2-ethyl-4-nitrobenzoate) | Acid Catalyst (H₂SO₄), Heat scirp.orgksu.edu.sa |

| Amidation | 1. SOCl₂ or PCl₅2. Amine (R-NH₂) | Amide | Two-step process ksu.edu.sa |

| Direct Amidation | Amine, Coupling Agent | Amide | One-pot synthesis lookchemmall.com |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is generally difficult for aromatic carboxylic acids unless specific structural features are present. For benzoic acid derivatives, the presence of a strong electron-withdrawing group at the ortho position can facilitate this transformation. rsc.org Studies on 2-nitrobenzoic acids show they can undergo copper-mediated decarboxylation. rsc.orgbeilstein-journals.org This suggests that this compound might undergo decarboxylation under specific catalytic conditions, likely involving a metal catalyst that coordinates to the carboxyl group and the ortho substituent. The reaction is believed to proceed via the formation of an aryl-metal intermediate, which can then be used in further coupling reactions, such as the Heck reaction, to form complex derivatives like substituted vinyl arenes. beilstein-journals.org In the absence of a coupling partner, the intermediate would be protonated to yield 1-ethyl-3-nitrobenzene. A simpler, though often high-temperature, method for decarboxylation involves heating the sodium salt of the carboxylic acid with a substance like soda-lime. doubtnut.com

The carboxylic acid group can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) while leaving the nitro group intact, though this requires careful selection of the reducing agent. researchgate.net Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) can reduce both the carboxylic acid and the nitro group. researchgate.net

However, more selective reagents are effective. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are known to selectively reduce carboxylic acids to alcohols in the presence of nitro groups. researchgate.net Another effective method is a two-step process: first, the carboxylic acid is converted to its ester, which is then reduced. The ester can be reduced by reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of additives or under specific conditions. researchgate.net For instance, a method involving activation of 4-nitrobenzoic acid with 1-propanephosphonic acid cyclic anhydride (T3P) followed by reduction with NaBH₄ has been shown to yield 4-nitrobenzyl alcohol successfully. researchgate.net These methods would be applicable to this compound, converting it to (2-ethyl-4-nitrophenyl)methanol.

| Reagent | Selectivity | Product |

| BH₃·THF | High for -COOH | (2-ethyl-4-nitrophenyl)methanol researchgate.net |

| LiAlH₄ | Low (reduces both groups) | (4-amino-2-ethylphenyl)methanol researchgate.net |

| Esterification then NaBH₄ | High for ester | (2-ethyl-4-nitrophenyl)methanol researchgate.net |

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a versatile functional group that profoundly influences the aromatic ring's reactivity and can itself be transformed, most commonly into an amino group.

The reduction of the nitro group to a primary amine (-NH₂) is one of the most important reactions for nitroaromatic compounds. This transformation can be achieved using a variety of methods, including catalytic hydrogenation or reduction with metals in acidic media. researchgate.netsciencemadness.org

Catalytic hydrogenation is a widely used industrial method. It involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. google.com Palladium on carbon (Pd/C) is a common and effective catalyst for this reaction. google.comorientjchem.org Other catalysts based on platinum, nickel, or rhodium are also used. researchgate.netresearchgate.net The reaction is generally clean and proceeds under mild conditions, selectively reducing the nitro group without affecting the carboxylic acid moiety. chemicalbook.com The mechanism of hydrogenation is complex but is understood to proceed through intermediate species such as nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) derivatives before the final amine is formed. researchgate.netorientjchem.org

Alternatively, the reduction can be performed using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). sciencemadness.orgsciencemadness.org More recently, other systems like indium metal in the presence of ammonium (B1175870) chloride have been developed for the selective reduction of aromatic nitro compounds. orgsyn.orgorgsyn.org These methods are highly effective for converting this compound into 4-amino-2-ethylbenzoic acid.

| Method | Reagent(s) | Product | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | 4-amino-2-ethylbenzoic acid | Clean, mild conditions, high selectivity google.comorientjchem.org |

| Metal/Acid Reduction | Fe, Sn, or Zn + HCl | 4-amino-2-ethylbenzoic acid | Classic laboratory method sciencemadness.org |

| Indium-mediated | In, NH₄Cl | 4-amino-2-ethylbenzoic acid | Performed in aqueous ethanol (B145695) orgsyn.org |

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, it strongly activates the ring for Nucleophilic Aromatic Substitution (SₙAr). masterorganicchemistry.com For an SₙAr reaction to occur, two conditions must be met: the ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group (such as a halogen) on the ring. masterorganicchemistry.com

In this compound, the nitro group is at the C4 position. It activates the positions ortho (C3, C5) and para (C6, relative to the nitro group) to itself for nucleophilic attack. The mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate. In the final step, the leaving group is expelled, and the aromaticity of the ring is restored.

This compound itself does not have a suitable leaving group. However, if a derivative, such as 2-Ethyl-6-chloro-4-nitrobenzoic acid, were used, the nitro group at C4 would facilitate the displacement of the chloride at C6 by a variety of nucleophiles (e.g., alkoxides, amines). solubilityofthings.com

Impact of Nitro Group on Aromatic Ring Reactivity

The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring in this compound. This influence is exerted through both inductive and resonance effects. The nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by withdrawing electron density, making it less attractive to incoming electrophiles. fiveable.me This deactivating effect is substantial, slowing down reactions such as nitration, halogenation, and Friedel-Crafts alkylation compared to benzene.

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (NAS). masterorganicchemistry.commasterorganicchemistry.com The presence of the nitro group, particularly at the ortho and para positions relative to a leaving group, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the substitution. masterorganicchemistry.com In the case of this compound, a nucleophile could potentially displace a suitable leaving group at positions ortho or para to the nitro group.

The position of the nitro group also affects the acidity of the carboxylic acid. All three isomers of nitrobenzoic acid are stronger acids than benzoic acid itself, with the order of acidity being ortho > para > meta. libretexts.org This is due to the electron-withdrawing nitro group stabilizing the carboxylate anion.

Reactions Involving the Ethyl Group

The ethyl group (-CH₂CH₃) attached to the benzene ring is an alkyl group and can undergo specific chemical transformations.

Oxidative Transformations of the Ethyl Moiety

While specific studies on the oxidation of the ethyl group in this compound are not extensively documented in the readily available literature, general principles of organic chemistry suggest that the ethyl group can be oxidized. Strong oxidizing agents can potentially oxidize the ethyl group to an acetyl group or, under more vigorous conditions, to a carboxylic acid group. However, the presence of the deactivating nitro group might make the oxidation of the aromatic ring itself less likely under certain conditions. The preparation of 2-nitrobenzoic acid by the oxidation of 2-nitrotoluene (B74249) with nitric acid is a known process, suggesting that an alkyl side chain can be oxidized in the presence of a nitro group. wikipedia.org

Alkylation or Dealkylation Studies

Specific studies on the alkylation or dealkylation of the ethyl group in this compound are not widely reported. However, a patent describes the selective dealkylation of 3-alkoxy-4-methoxy-2-nitrobenzoic acid using conditions such as an organic alkali and a lithium salt or boron trichloride. google.com This suggests that dealkylation of alkyl groups attached to a nitro-substituted benzoic acid ring system is feasible under specific conditions. Further research would be needed to determine the applicability of such methods to the ethyl group of this compound.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the outcome being heavily influenced by the existing substituents.

Regioselectivity Studies of Substitution Reactions

The regioselectivity of electrophilic aromatic substitution on a disubstituted benzene ring like this compound is determined by the directing effects of the existing substituents. The ethyl group is an activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. fiveable.melibretexts.org Conversely, the nitro group is a deactivating group and a meta-director. libretexts.orguobasrah.edu.iq The carboxylic acid group is also a deactivating, meta-directing group.

In this compound, the directing effects of the substituents are antagonistic. The ethyl group at position 2 directs incoming electrophiles to positions 3, 5, and 6. The nitro group at position 4 directs to positions 2 and 6 (relative to the nitro group, which are positions 3 and 5 on the ring). The carboxylic acid at position 1 directs to positions 3 and 5. Therefore, positions 3 and 5 are favored by two of the three substituents. Steric hindrance from the existing ethyl and carboxyl groups will also play a significant role in determining the final product distribution. libretexts.org

For nucleophilic aromatic substitution, the reaction is favored at positions activated by strong electron-withdrawing groups. In this molecule, the positions ortho and para to the nitro group are activated.

Influence of Existing Substituents on New Substituent Introduction

When considering the introduction of a new electrophile, the directing effects of the substituents must be weighed. Activating groups generally have a stronger directing influence than deactivating groups. masterorganicchemistry.com However, in this case, the ethyl group (weakly activating) is competing with two deactivating groups. The positions that are activated by the ethyl group and not strongly deactivated by the other two groups are the most likely sites of substitution. As discussed, positions 3 and 5 appear to be the most probable sites for electrophilic attack.

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. libretexts.orgwikipedia.org The Hammett substituent constants (σ) for the ethyl group are negative (electron-donating), while for the nitro group, they are positive (electron-withdrawing). utexas.eduresearchgate.net These constants can be used to predict the relative rates of reaction for substituted benzene derivatives. For instance, the base-catalyzed hydrolysis of ethyl 4-nitrobenzoate (B1230335) is significantly faster than that of ethyl benzoate, a direct consequence of the electron-withdrawing nitro group. viu.ca

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -CH₂CH₃ | -0.07 | -0.15 |

Data sourced from multiple chemical literature sources.

This table illustrates the opposing electronic effects of the ethyl and nitro groups, which in turn govern the regioselectivity and rate of substitution reactions on the this compound molecule.

Derivatization and Structural Modification of 2 Ethyl 4 Nitrobenzoic Acid

Synthesis of Ester Derivatives for Various Applications

The carboxylic acid group of 2-Ethyl-4-nitrobenzoic acid is readily converted into ester derivatives through processes such as Fischer-Speier esterification. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or a polyfluoroalkanesulfonic acid. google.com The reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing water as it is formed. google.com Another method involves the use of silicon tetrachloride as a catalyst, which can produce high yields of the corresponding ester. google.com

While specific applications for esters of this compound are not widely documented, analogous compounds like ethyl 4-nitrobenzoate (B1230335) and 2-ethylhexyl 4-nitrobenzoate serve as crucial intermediates. chemicalbook.comscirp.org They are used in the synthesis of UV filters for sunscreens and as precursors for local anesthetics such as procaine (B135) and benzocaine (B179285). chemicalbook.comscirp.orgguidechem.com The synthesis generally involves the esterification of the corresponding nitrobenzoic acid, followed by the reduction of the nitro group to an amine. orgsyn.orgresearchgate.net

Table 1: Potential Ester Derivatives of this compound and Synthesis Methods

| Ester Derivative | Alcohol Reactant | Common Synthesis Method | Potential Application Area (based on analogues) |

| Methyl 2-ethyl-4-nitrobenzoate | Methanol | Fischer-Speier Esterification | Chemical Intermediate |

| Ethyl 2-ethyl-4-nitrobenzoate | Ethanol (B145695) | Fischer-Speier, Silicon Tetrachloride Catalysis google.com | Precursor for anesthetic analogues scirp.org |

| Propyl 2-ethyl-4-nitrobenzoate | Propan-1-ol | Fischer-Speier Esterification | Synthetic Intermediate |

| 2-Ethylhexyl 2-ethyl-4-nitrobenzoate | 2-Ethylhexanol | Fischer-Speier Esterification | Precursor for UV filter analogues chemicalbook.com |

Amide and Hydrazide Derivatives Synthesis

Amide derivatives of this compound can be synthesized through several standard organic chemistry methods. A common and efficient route involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-ethyl-4-nitrobenzoyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. Alternatively, direct condensation of the carboxylic acid and an amine can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). googleapis.com

Hydrazide derivatives are typically prepared by reacting an ester form of the acid, such as ethyl 2-ethyl-4-nitrobenzoate, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.netscielo.br The reaction is usually carried out by refluxing the components in a solvent like ethanol. researchgate.netscielo.br These hydrazides are valuable intermediates themselves, often used in the synthesis of heterocyclic compounds like oxadiazoles (B1248032) and triazoles. researchgate.netresearchgate.net

Table 2: Synthesis Routes for Amide and Hydrazide Derivatives

| Derivative Type | General Structure | Reagents | Key Reaction Steps |

| Amide | R-CO-NR'R'' | 1. Thionyl chloride (SOCl₂) 2. Amine (R'R''NH) | 1. Formation of acyl chloride 2. Nucleophilic acyl substitution |

| Hydrazide | R-CO-NHNH₂ | 1. Ethanol (to form ester) 2. Hydrazine hydrate | 1. Esterification 2. Nucleophilic attack by hydrazine |

Halogenated Analogues and Their Reactivity

The synthesis of halogenated analogues of this compound can be approached in several ways. One strategy involves starting with a halogenated aromatic compound, such as 2-chloro-1-ethylbenzene, and introducing the nitro and carboxyl groups sequentially. For example, nitration followed by oxidation of the ethyl group side-chain under vigorous conditions with an oxidizing agent like H₂CrO₄ would yield a halogenated analogue. schoolwires.net The oxidation typically affects the alkyl side-chain while leaving the aromatic ring and its nitro and halogen substituents intact. schoolwires.net

The reactivity of these halogenated analogues is significantly influenced by the electron-withdrawing nature of both the nitro group and the halogen atom. These groups make the aromatic ring electron-deficient and activate it towards nucleophilic aromatic substitution, where a nucleophile can replace the halogen atom. The reactivity generally follows the order I > Br > Cl > F for the leaving group. The presence of these functional groups makes halogenated nitrobenzoic acids useful intermediates in the synthesis of more complex molecules. researchgate.net

Table 3: Comparison of Halogenated Analogues

| Analogue Name | Position of Halogen | Expected Reactivity in Nucleophilic Substitution |

| 2-Ethyl-3-chloro-4-nitrobenzoic acid | C3 | Moderate |

| 2-Ethyl-5-chloro-4-nitrobenzoic acid | C5 | Moderate |

| 2-Ethyl-4-nitro-5-fluorobenzoic acid | C5 | Low |

| 2-Ethyl-4-nitro-6-bromobenzoic acid | C6 | High |

Introduction of Additional Functional Groups on the Aromatic Ring

Introducing additional functional groups onto the aromatic ring of this compound via electrophilic aromatic substitution is a challenging synthetic problem due to the directing effects of the existing substituents. The ethyl group is an activating, ortho-, para- directing group. However, the carboxylic acid and nitro groups are both deactivating, meta- directing groups.

Synthesis of Polymeric Materials Incorporating the Chemical Compound Moiety

The structure of this compound allows it to be used as a monomer in the synthesis of various polymeric materials. The carboxylic acid functional group is suitable for condensation polymerization reactions. For example, it can react with diols to form polyesters or with diamines to form polyamides.

Furthermore, the nitro group can be chemically modified to create bifunctional or multifunctional monomers. For instance, reduction of the nitro group to an amine (NH₂) would yield 4-amino-2-ethylbenzoic acid. This resulting aminobenzoic acid derivative could then undergo self-condensation to form an aromatic polyamide or be copolymerized with other monomers. The synthesis of aromatic polymers from functionalized benzoic acid derivatives, such as those derived from vanillin, is a known strategy for creating high-performance materials. nii.ac.jp Similarly, nitrobenzoic acids can be used to form coordination polymers with metal ions, where the carboxylate and nitro groups coordinate to metal centers. researchgate.net

Precursors for Biologically Inspired Scaffolds (excluding clinical applications)

This compound serves as a valuable precursor for the synthesis of more complex, biologically inspired molecular scaffolds. The nitro group is a key functional handle, often acting as a "masked" amino group. researchgate.net Through catalytic hydrogenation or reduction with reagents like tin(II) chloride, the nitro group can be cleanly converted to a primary amine. orgsyn.orgresearchgate.net

This transformation yields 4-amino-2-ethylbenzoic acid, a scaffold that can be further elaborated. For example, this amino acid derivative could be used in the Ugi reaction, a multi-component reaction that allows for the rapid assembly of complex, peptide-like structures. researchgate.net Nitrobenzoic acids have been utilized in solid-phase synthesis to build libraries of compounds, such as in the creation of benzodiazepine (B76468) derivatives, which are recognized as "privileged scaffolds" in medicinal chemistry. researchgate.netsci-hub.se The ability to build upon the basic 2-ethylbenzoic acid framework after unmasking the amine makes it a versatile starting point for exploring new chemical space in drug discovery research. acs.org

Advanced Spectroscopic and Spectrometric Characterization Studies

High-Resolution NMR Spectroscopy for Conformational Analysis and Dynamics

The ethyl group at the 2-position and the nitro group at the 4-position create a distinct electronic environment. The nitro group is a strong electron-withdrawing group, which deshields the protons and carbons on the ring, particularly those in the ortho and para positions relative to it. The ethyl group is a weak electron-donating group. The interplay of these electronic effects, along with steric hindrance between the adjacent ethyl and carboxylic acid groups, dictates the conformational preferences of the molecule. NMR can be used to study the dynamics of bond rotation, particularly the rotation of the carboxylic acid and ethyl groups, which can be influenced by solvent and temperature. nih.gov

Predicted ¹H NMR Chemical Shifts: The aromatic region would likely show three distinct signals corresponding to the protons at the 3, 5, and 6 positions. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift.

Predicted ¹³C NMR Chemical Shifts: The spectrum would display nine distinct carbon signals: six for the aromatic ring, one for the carboxyl group, and two for the ethyl group. The carbon attached to the nitro group (C4) and the carbon attached to the carboxyl group (C1) would be significantly deshielded.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H | ~7.5 - 8.5 | m | Three distinct signals expected for protons at C3, C5, and C6. |

| -COOH | >10 | br s | Position is solvent-dependent. |

| -CH₂- | ~2.8 - 3.2 | q | Coupled to the -CH₃ protons. |

| -CH₃ | ~1.2 - 1.5 | t | Coupled to the -CH₂- protons. |

| Aromatic-C | ~120 - 150 | - | Six distinct signals expected. |

| -C=O | ~165 - 175 | - | Carboxylic acid carbon. |

Advanced Mass Spectrometry for Fragmentation Pathways and Isomer Differentiation

Advanced mass spectrometry (MS) techniques, particularly when coupled with tandem MS (MS/MS), are essential for determining the fragmentation pathways of 2-Ethyl-4-nitrobenzoic acid and for differentiating it from its isomers. nih.gov Using electrospray ionization (ESI) in negative ion mode, the molecule would readily deprotonate to form the molecular anion [M-H]⁻. nih.gov

Collision-induced dissociation (CID) of this precursor ion would likely initiate several characteristic fragmentation reactions. A primary and highly common fragmentation for nitroaromatic benzoic acids is the loss of CO₂ (decarboxylation, -44 Da). nih.gov Other expected fragmentations include the loss of the nitro group (NO₂, -46 Da) or nitric oxide (NO, -30 Da). nih.gov The ethyl group can also participate in fragmentation, for instance, through the loss of an ethylene (B1197577) molecule (C₂H₄, -28 Da) via a McLafferty-type rearrangement or cleavage of the methyl radical (CH₃, -15 Da).

The specific fragmentation pattern and the relative intensities of the fragment ions are unique to the substitution pattern, allowing for clear differentiation from other isomers like 4-ethyl-2-nitrobenzoic acid. nih.govrsc.org High-resolution mass spectrometry (HRMS) would provide exact mass measurements, confirming the elemental composition of the parent ion and its fragments.

| Process | Neutral Loss | Fragment m/z (from [M-H]⁻) | Notes |

|---|---|---|---|

| Decarboxylation | CO₂ (44 Da) | 150 | Common for benzoic acids. nih.gov |

| Loss of Nitro Group | NO₂ (46 Da) | 149 | Characteristic of nitroaromatics. nih.gov |

| Loss of Nitric Oxide | NO (30 Da) | 165 | Characteristic of nitroaromatics. nih.gov |

| Loss of Water | H₂O (18 Da) | 177 | Can occur from the carboxylic acid group. |

| Loss of Methyl Radical | CH₃ (15 Da) | 180 | Fragmentation of the ethyl group. |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound. scirp.org The spectra are dominated by characteristic vibrations of the carboxylic acid, nitro, and ethyl functional groups, as well as the substituted benzene (B151609) ring. scirp.orgmdpi.com

The carboxylic acid group gives rise to a very broad O-H stretching band typically in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding. The C=O stretching vibration appears as a strong, sharp band around 1700 cm⁻¹. The nitro group exhibits two prominent stretching vibrations: an asymmetric stretch (νₐₛ) typically between 1500-1570 cm⁻¹ and a symmetric stretch (νₛ) between 1300-1370 cm⁻¹. researchgate.net The C-H stretching vibrations of the ethyl group and the aromatic ring are observed in the 2800-3100 cm⁻¹ region. scirp.org

In the solid state, intermolecular hydrogen bonding between the carboxylic acid groups leads to the formation of centrosymmetric dimers, which significantly affects the O-H and C=O vibrational frequencies. researchgate.net Raman spectroscopy is particularly useful for observing the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic ring, which may be weak in the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Notes |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Characteristic of H-bonded dimers. mdpi.com |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | scirp.org |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | From the ethyl group. mdpi.com |

| C=O Stretch (Carboxylic Acid) | ~1700 | Strong | Position is sensitive to H-bonding. |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong | researchgate.net |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium-Variable | |

| NO₂ Symmetric Stretch | 1300 - 1370 | Strong | researchgate.net |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insight into the electronic transitions within this compound. The spectrum is characterized by absorptions arising from π → π* and n → π* transitions within the conjugated system of the nitro-substituted benzene ring and the carboxylic acid group. libretexts.org The nitro group and the carboxyl group act as chromophores attached to the benzene auxochrome.

The strong electron-withdrawing nature of the nitro group extends the conjugation of the π-system, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid. Typically, nitroaromatic compounds exhibit intense absorption bands corresponding to π → π* transitions, often observed below 300 nm. nist.gov A weaker absorption band, corresponding to the n → π* transition of the nitro group, may be observed at longer wavelengths but is often obscured by the more intense π → π* bands. The exact position of the absorption maximum (λₘₐₓ) and the molar absorptivity (ε) are influenced by the solvent polarity.

X-Ray Crystallography for Solid-State Structure and Supramolecular Assembly

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not reported, analysis of related compounds, such as other substituted nitrobenzoic acids, reveals common structural motifs. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations of 2 Ethyl 4 Nitrobenzoic Acid

Applications in Non Biological Systems

Utilization as a Building Block in Complex Organic Synthesis

Nitroaromatic carboxylic acids are a highly valuable subclass of functionalized building blocks in organic synthesis. The presence of both a nitro group (—NO₂) and a carboxylic acid group (—COOH) on the aromatic ring provides dual functionality, making these molecules versatile intermediates for constructing more complex chemical structures.

The primary utility of compounds like 2-Ethyl-4-nitrobenzoic acid stems from the reactivity of these two functional groups:

The Nitro Group: The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group (—NH₂). This transformation is a fundamental step in the synthesis of a wide array of compounds, including pharmaceuticals and dyes. For example, the reduction of the related compound ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810) is a well-established synthetic route. orgsyn.org This conversion from a nitro to an amino functionality opens up pathways to create amides, imines, and diazonium salts, which are themselves pivotal intermediates.

The Carboxylic Acid Group: The carboxylic acid moiety allows for the formation of esters, amides, acid halides, and other derivatives. This functional group is essential for linking the molecule to other substrates or for building polymeric chains.

A patent for the preparation of 2- and 4-nitrobenzoic acids highlights their importance as valuable intermediates in the manufacture of pharmaceuticals and dyestuffs, underscoring the industrial relevance of this class of compounds. google.com The synthesis process often starts from readily available materials like ethylbenzene (B125841), which is converted through nitration and oxidation steps into the corresponding nitrobenzoic acids. google.com

| Functional Group | Common Transformation | Resulting Functional Group | Application of Transformation |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | Amino (-NH₂) | Synthesis of amines, amides, azo compounds (dyes) |

| Carboxylic Acid (-COOH) | Esterification | Ester (-COOR) | Creation of intermediates like ethyl esters |

| Carboxylic Acid (-COOH) | Amidation | Amide (-CONHR) | Formation of polyamide structures or pharmaceuticals |

Role in Material Science (e.g., polymers, liquid crystals, dyes, pigments)

The structural features of this compound suggest its potential as a precursor in material science, particularly in the synthesis of polymers and dyes. Substantially pure isomers of nitrobenzoic acid are described as valuable intermediates for creating monomeric polymerizable materials. google.com The carboxylic acid can be converted into a more reactive derivative (like an acid chloride) to participate in polymerization reactions, such as polycondensation, to form polyesters or polyamides. The rigid aromatic core is a common feature in materials designed for thermal stability.

In the realm of colorants, the nitroaromatic structure is a well-known chromophore. While direct use of this compound as a dye is not extensively documented, it serves as a crucial intermediate. The reduction of the nitro group to an amino group yields an aromatic amine, a key component for producing azo dyes—the largest class of synthetic colorants. Furthermore, the related compound, 2-Methyl-4-nitrobenzoic acid, is utilized in the production of various dyes and pigments. nbinno.com This suggests a similar synthetic utility for its ethyl-substituted counterpart.

Application in Agrochemistry as an Intermediate (excluding toxicology)

While specific documentation detailing the use of this compound as an agrochemical intermediate is limited in publicly available literature, the application of structurally analogous compounds provides strong evidence for its potential in this field. The compound 2-Methyl-4-nitrobenzoic acid, a close structural analog, serves as an intermediate in the synthesis of herbicides and pesticides. nbinno.com Its structural properties allow for chemical modifications that can enhance the efficacy and specificity of agrochemical products. nbinno.com

The general synthetic pathways for many agrochemicals involve the use of functionalized aromatic rings. The nitro and carboxylic acid groups on this compound can be manipulated to produce a variety of active ingredients. For instance, the nitro group can be a precursor to an amine, which is then used to build more complex heterocyclic structures common in modern herbicides and fungicides.

Use in Advanced Chemical Sensing Platforms (e.g., chemosensors)

There is currently no available research or documentation to suggest that this compound has been utilized in the development of chemosensors or other advanced chemical sensing platforms. The design of chemosensors often requires molecules with specific photophysical properties (like fluorescence) that change upon binding to a target analyte, or functional groups that can be easily immobilized onto a sensor surface. While the nitroaromatic structure can influence the electronic properties of a molecule, there is no indication in the reviewed literature that this compound has been investigated for this purpose.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., HPLC, GC-MS, TLC) for Purity and Mixture Analysis

Chromatographic methods are fundamental for separating 2-Ethyl-4-nitrobenzoic acid from impurities, starting materials, and other components in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of nitrobenzoic acid isomers and is highly suitable for this compound. Reversed-phase (RP) HPLC is the most common mode used. A C18 bonded column is a typical stationary phase, offering good separation based on hydrophobicity. doi.org The mobile phase composition is critical for achieving good resolution. For acidic compounds like nitrobenzoic acids, controlling the pH of the mobile phase is essential to ensure they are in their protonated, less polar form, which increases retention on a reversed-phase column. quora.com A typical mobile phase might consist of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, often with the addition of an acid such as phosphoric acid or acetic acid to maintain a low pH. doi.orgsielc.comsielc.com Detection is commonly performed using a UV detector, as the aromatic ring and nitro group provide strong chromophores. doi.orgnih.gov

A method for separating o-, m-, and p-nitrobenzoic acid isomers used a C18 column with a mobile phase of 2-propanol–water–acetic acid (20:80:0.4, v/v/v, pH 2.99) at a flow rate of 1.2 ml/min, with detection at 254 nm. doi.org It is anticipated that this compound would be well-retained and separated under similar conditions, with the ethyl group likely increasing its retention time compared to the non-ethylated isomers due to increased hydrophobicity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase volatility. The fragmentation pattern of methyl nitrobenzoate in GC-MS shows characteristic peaks that aid in its identification. brainly.com The molecular ion peak is observed, and fragmentation often involves the ester and nitro groups. brainly.com It is expected that a derivatized form of this compound, such as its methyl ester, would exhibit a predictable fragmentation pattern in GC-MS, allowing for its identification and quantification. The fragmentation would likely involve cleavage of the ester group and fragmentation of the nitro group. libretexts.org

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for the qualitative analysis and purity assessment of nitrobenzoic acid derivatives. The separation is based on the differential partitioning of the analyte between the stationary phase (e.g., silica gel) and the mobile phase. utexas.edu For the separation of nitrobenzoic acid isomers, polyamide thin-layer sheets have been used with aqueous solutions of α-cyclodextrin as the mobile phase. researchgate.net The choice of the mobile phase is crucial for achieving good separation. A mixture of solvents with varying polarities is often used to optimize the separation of components. utexas.edu

Table 1: Exemplary Chromatographic Conditions for Related Nitrobenzoic Acids

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Analyte Example |

|---|---|---|---|---|

| HPLC | C18 bonded column (150 mm × 4.6 mm I.D.) | 2-propanol–water–acetic acid (20:80:0.4, v/v/v) | UV at 254 nm | o-, m-, p-Nitrobenzoic acid doi.org |

| HPLC | Kromasil C18 (200 mm x 4.6 mm i.d.) | Methanol:Water:THF (55:44:1) with 0.02 mol/L β-cyclodextrin | UV at 254 nm | Nitrobenzoic acid isomers nih.gov |

| TLC | Polyamide sheets | Aqueous α-cyclodextrin solution | UV visualization | Substituted benzoic acids researchgate.net |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer high sensitivity and selectivity for the detection of electroactive species like nitroaromatic compounds. The nitro group in this compound is readily reducible, making it a suitable candidate for electrochemical analysis. Techniques such as cyclic voltammetry can be used to study the reduction behavior of nitrobenzoic acids. These studies often reveal irreversible, diffusion-controlled reduction processes. osti.gov The electrochemical behavior is influenced by the pH of the medium and the nature of the electrode material.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry, particularly UV-Vis spectroscopy, is a straightforward and widely used method for the quantitative analysis of compounds with chromophoric groups. acttr.com The aromatic ring and the nitro group in this compound result in strong UV absorption. The UV-Vis spectra of substituted benzoic acids are influenced by the electronic effects of the substituents. cdnsciencepub.com The spectrum of p-nitrobenzoic acid, for instance, resembles that of nitrobenzene. cdnsciencepub.com

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). acttr.com This method is valuable for determining the concentration of this compound in solutions, provided there are no interfering substances that absorb at the same wavelength.

Table 2: UV Absorption Maxima for Related Nitrobenzoic Acids

| Compound | λmax (nm) | Solvent |

|---|---|---|

| 2-Nitrobenzoic acid | - | Ethanol (B145695) |

| 4-Nitrobenzoic acid | 258 | Ethanol cdnsciencepub.com |

Data for 2-Nitrobenzoic acid was not explicitly found in the provided search results.

Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Structural Elucidation in Complex Matrices

Hyphenated techniques combine the separation power of chromatography with the detailed structural information provided by spectroscopic methods. scribd.com These techniques are invaluable for the unambiguous identification of compounds in complex mixtures.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the acquisition of NMR spectra of compounds as they elute from the chromatography column. scribd.com This is particularly useful for the structural elucidation of unknown impurities or metabolites. The combination of retention time data with detailed 1D and 2D NMR spectra provides comprehensive structural information.

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR combines gas chromatography with Fourier-transform infrared spectroscopy. As compounds elute from the GC column, their infrared spectra are recorded. This provides information about the functional groups present in the molecule. The IR spectrum of benzoic acid and its derivatives shows characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the aromatic ring. docbrown.infoquora.com For this compound, characteristic absorptions for the nitro group would also be expected. GC-FTIR can be a powerful tool for isomer differentiation. nih.gov

Development of Novel Analytical Probes for the Chemical Compound

The development of novel analytical probes, such as chemosensors and fluorescent probes, offers highly sensitive and selective methods for the detection of specific analytes. For nitroaromatic compounds, significant research has focused on the development of fluorescent chemosensors. osti.govurfu.ru The detection mechanism often relies on fluorescence quenching upon interaction of the probe with the electron-deficient nitroaromatic compound. materialsciencejournal.org

While probes specifically designed for this compound are not widely reported, the principles used for the detection of other nitroaromatic compounds could be applied. For example, fluorescent probes based on benzimidazole derivatives have shown high selectivity and sensitivity for the detection of picric acid. nih.gov The development of a probe with a specific binding site for the carboxylic acid and a signaling unit responsive to the nitroaromatic system could lead to a highly selective sensor for this compound. Research into reaction-based fluorescent probes also presents a promising avenue for the development of new detection methods. nih.govnih.gov

Environmental Profile and Degradation of this compound

Introduction

Scientific literature extensively covers various nitroaromatic compounds due to their widespread use and potential environmental impact. However, detailed research specifically focusing on the environmental fate and degradation pathways of this compound is notably scarce. Consequently, this analysis draws upon available data for structurally similar compounds, such as 2-nitrobenzoic acid, 4-nitrobenzoic acid, and other nitroaromatics, to infer the potential environmental behavior of this compound. It is crucial to acknowledge that the presence of the ethyl group at the 2-position can introduce steric and electronic effects that may alter its degradation pathways and environmental persistence compared to its non-alkylated analogs.

Environmental Considerations and Degradation Pathways

For instance, the photodegradation of nitrobenzene, a related compound, in the presence of UV/H₂O₂ leads to the formation of various intermediates, including nitrophenols. nih.gov The distribution of these isomers follows the order para- > meta- > ortho-nitrophenol. nih.gov Further degradation can lead to the formation of nitrohydroquinone, nitrocatechol, and eventually ring cleavage products like formic acid, oxalic acid, and other aliphatic compounds. nih.gov

The photodegradation efficiency of p-nitrobenzoic acid has been shown to be significantly enhanced by photocatalysts like titanium dioxide (TiO₂) under UV irradiation. nih.gov In one study, a novel Ba(II)/TiO₂–MCM-41 composite demonstrated a 91.7% degradation efficiency for p-nitrobenzoic acid within 60 minutes under UV light. nih.gov It is plausible that 2-Ethyl-4-nitrobenzoic acid would undergo similar photocatalytic degradation, although the reaction rates and intermediate products may differ due to the presence of the ethyl substituent.

| Parameter | Finding | Related Compound(s) |

| Photodegradation Process | Enhanced by UV/H₂O₂ and photocatalysts like TiO₂. nih.govnih.gov | Nitrobenzene, p-Nitrobenzoic acid |

| Key Reactive Species | Hydroxyl radicals. nih.gov | General for advanced oxidation processes |

| Potential Intermediates | Nitrophenols, nitrohydroquinone, nitrocatechol. nih.gov | Nitrobenzene |

| Final Products | Formic acid, oxalic acid, aliphatic compounds, CO₂, H₂O. nih.gov | Nitrobenzene |

| Photocatalyst Efficiency | 91.7% degradation with Ba(II)/TiO₂–MCM-41 in 60 min. nih.gov | p-Nitrobenzoic acid |

While specific studies on the microbial degradation of this compound are not available, the biodegradation of other nitrobenzoic acid isomers has been investigated. Microorganisms have developed various strategies to metabolize these compounds, which are generally considered xenobiotic. The degradation can proceed through either oxidative or reductive pathways.

For example, Arthrobacter sp. SPG has been shown to degrade 2-nitrobenzoate (B253500) via an oxidative pathway, where the nitro group is released as nitrite. nih.gov This pathway involves the formation of salicylate (B1505791) and catechol as key intermediates, which are then further metabolized through ring cleavage. nih.gov The enzymes involved include 2-nitrobenzoate-2-monooxygenase, salicylate hydroxylase, and catechol-1,2-dioxygenase. nih.gov

In contrast, the degradation of 2-chloro-4-nitrobenzoic acid by an Acinetobacter sp. involves both oxidative and reductive steps. nih.gov The initial step is an oxidative dechlorination to form 2-hydroxy-4-nitrobenzoic acid, which is then metabolized to 2,4-dihydroxybenzoic acid. nih.gov This is followed by reductive dehydroxylation to salicylic (B10762653) acid and catechol. nih.gov

The presence of an ethyl group at the 2-position of this compound could potentially hinder the initial enzymatic attack due to steric hindrance, possibly leading to a slower degradation rate compared to 2-nitrobenzoic acid or 4-nitrobenzoic acid. The initial steps of degradation would likely involve either the oxidation of the ethyl group, the reduction of the nitro group, or the hydroxylation of the aromatic ring.

Information on the chemical stability of this compound is limited. However, related compounds like ethyl 4-nitrobenzoate (B1230335) are described as stable under normal conditions but may decompose at high temperatures or in the presence of strong acids or bases. fengchengroup.com Nitroaromatic compounds, in general, are resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group and the stability of the benzene (B151609) ring. nih.gov

The chemical stability of nitrobenzoic acids in the environment is also influenced by pH. epa.gov The dissociation constant (pKa) of the carboxylic acid group will determine whether the compound exists in its acidic or anionic form, which in turn affects its solubility, mobility, and susceptibility to degradation.

Byproducts from the degradation of this compound have not been documented. However, based on the degradation pathways of similar compounds, a range of byproducts can be anticipated.

During photodegradation, hydroxylated and denitrated derivatives are common initial byproducts. For nitrobenzene, this includes nitrophenols and nitrocatechols. nih.gov Further degradation leads to the opening of the aromatic ring and the formation of smaller organic acids like formic acid and oxalic acid before complete mineralization to CO₂ and water. nih.gov

In microbial degradation, the byproducts depend on the specific metabolic pathway. For the oxidative degradation of 2-nitrobenzoate, salicylate and catechol are key intermediates. nih.gov For the degradation of 2-chloro-4-nitrobenzoic acid, 2-hydroxy-4-nitrobenzoic acid and 2,4-dihydroxybenzoic acid are formed. nih.gov If a reductive pathway is initiated, aminobenzoic acid derivatives could be formed.

The environmental fate of this compound in abiotic compartments like soil and water is not well-documented. However, the behavior of other nitrobenzoic acids can provide some indications. The mobility of these compounds in soil is influenced by their water solubility and their potential to adsorb to soil organic matter and clay particles.

Studies on 2-nitrobenzoate have shown that it can be degraded in both sterile and non-sterile soil microcosms, with over 90% degradation observed within 10-12 days by Arthrobacter sp. SPG. nih.gov This suggests that biodegradation can be a significant process for the removal of nitrobenzoic acids from soil. nih.gov

In aqueous environments, the fate of this compound would be governed by its solubility, potential for photodegradation, and microbial activity. The persistence of nitroaromatic compounds in the environment is a concern due to their potential toxicity and the recalcitrant nature of some of these compounds. nih.gov

Future Research Perspectives and Emerging Areas

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

While traditional synthetic routes for nitroaromatic compounds exist, future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for the synthesis of 2-Ethyl-4-nitrobenzoic acid and its derivatives.

Sustainable Methodologies: The principles of green chemistry are increasingly guiding synthetic strategy. For related compounds like ethyl 4-nitrobenzoate (B1230335), sustainable methods are being actively investigated. These include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as natural zeolites, offers a reusable and environmentally friendly alternative to traditional homogeneous catalysts like sulfuric acid for esterification reactions. scirp.orgresearchgate.net Research has shown that ultradispersed crystallites of zeolites can significantly enhance reaction yields. scirp.orgresearchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools to accelerate organic reactions. scirp.orgresearchgate.net The application of these energy sources, potentially in synergy with nanocatalysts, could lead to rapid, solvent-free, and high-yield synthesis of this compound derivatives. scirp.orgresearchgate.net This approach mitigates the need for large amounts of halogenated solvents and simplifies product purification. scirp.org

Eco-Friendly Reagents: The reduction of the nitro group is a key transformation for this class of compounds. Future studies could focus on replacing traditional reducing agents with greener alternatives, such as indium/ammonium (B1175870) chloride systems in aqueous ethanol (B145695), which have proven effective for the selective reduction of aromatic nitro compounds. orgsyn.org

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Catalyst/Reagent | Energy Source | Potential Advantages |

| Conventional Oxidation | Nitric Acid, Ammonium Metavanadate | Thermal | Established method, readily available materials. google.com |

| Zeolite-Catalyzed Esterification | H-CL, H-MOR, H-HEU-M | Thermal | Reusable catalyst, environmentally friendly. scirp.org |

| Microwave-Assisted Synthesis | Zeolite Catalysts | Microwave (2450 MHz) | Rapid heating, increased reaction rates, higher yields. scirp.orgresearchgate.net |

| Ultrasound-Assisted Synthesis | Zeolite Catalysts | Ultrasound (37 kHz) | Enhanced mass transfer, simple, environmentally friendly. scirp.orgresearchgate.net |

| Green Reduction | Indium/Ammonium Chloride | Thermal | High selectivity, use of aqueous solvent. orgsyn.org |

Development of Advanced Functional Materials Based on the Chemical Compound

The dual functionality of this compound—an electron-withdrawing nitro group and a versatile carboxylic acid group—makes it a promising building block for the synthesis of advanced functional materials. Nitroaromatic carboxylic acids are recognized as valuable intermediates for creating materials with tailored electronic and optical properties.

Future research could explore the incorporation of the this compound moiety into polymer backbones or as a precursor for synthesizing:

High-Performance Polymers: The amino-substituted derivative, obtained via reduction of the nitro group, could serve as a monomer for polyamides or polyimides. The specific substitution pattern may influence polymer solubility, thermal stability, and mechanical properties.

Non-Linear Optical (NLO) Materials: Aromatic compounds with donor-acceptor groups are known to exhibit NLO properties. The nitro group (acceptor) and a potential amino group (donor, after reduction) on the benzoic acid framework could be exploited to design novel chromophores for applications in optoelectronics.

Liquid Crystals: The rigid core of the benzoic acid ring, combined with the anisotropic nature of the ethyl and nitro substituents, could be a basis for designing new liquid crystalline materials.

Application in Emerging Fields (e.g., molecular machines, smart materials)

The unique structure of this compound makes it a candidate for exploration in cutting-edge fields that rely on molecular-level design and functionality.

Molecular Machines: The compound could be functionalized to act as a component in stimuli-responsive molecular systems. For instance, the nitro group can be electrochemically addressed, suggesting that derivatives could be designed to switch between different states upon application of an electrical potential, a key requirement for molecular switches or motors.

Smart Materials: Derivatives of this compound could be integrated into "smart" polymers or gels that respond to external stimuli such as pH, light, or temperature. The carboxylic acid group provides a handle for pH-responsiveness, while the nitro group's electronic properties could be harnessed for photo-responsive systems.

In-depth Mechanistic Studies of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. While mechanisms for related reactions like Fischer esterification and nitro group hydrogenation have been studied for analogous compounds, specific investigations into the title compound are needed. researchgate.netchegg.com

Future mechanistic studies could focus on:

Hydrogenation Pathways: The reduction of the nitro group can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species. researchgate.net Detailed kinetic and spectroscopic studies could elucidate the precise mechanism of hydrogenation for this compound, revealing the influence of the ortho-ethyl group on the reaction pathway and selectivity.

Esterification and Saponification Kinetics: The rate of esterification and its reverse reaction, saponification, is influenced by the electronic environment of the carboxylic acid. The electron-withdrawing nitro group is known to accelerate saponification rates in related compounds like ethyl p-nitrobenzoate. pearson.com Quantitative studies would clarify the electronic and steric effects of the substituents in this compound on these fundamental reactions.

Advanced Spectroscopic and Computational Analysis: The use of in-situ spectroscopic techniques (e.g., FT-IR, NMR) coupled with computational modeling (e.g., Density Functional Theory) can provide a detailed picture of transition states and reaction intermediates, offering insights that are not accessible through classical kinetic studies alone.

Integration with Artificial Intelligence and Machine Learning for Prediction and Design

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is creating powerful new tools for chemical research. These computational approaches can accelerate the discovery and optimization of molecules like this compound.

Potential applications include:

Predictive Modeling: AI models, particularly deep learning algorithms, can be trained to predict various properties of this compound and its derivatives, such as solubility, reactivity, and potential biological activity, based solely on their molecular structure. scribd.com This can guide experimental work by prioritizing the most promising candidates.

Synthesis Planning: ML algorithms can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes to this compound. These tools can identify unconventional pathways that might not be obvious to a human chemist, potentially leading to more sustainable and cost-effective production methods.